

M199 in Virology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M199

Cat. No.: B608789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (**M199**) is a chemically defined cell culture medium developed in the 1950s that has found widespread and enduring applications in virology research.^[1] Its unique formulation, containing a broad range of amino acids, vitamins, and other essential nutrients, makes it particularly suitable for the cultivation of non-transformed cells, a critical aspect of many virological studies. This technical guide provides an in-depth overview of the core applications of **M199** in virology, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in their experimental design and execution.

M199 is frequently employed for the propagation of a variety of viruses, including influenza virus, poliovirus, and rabies virus, as well as in the production of viral vaccines.^{[1][2][3]} Its defined composition allows for greater consistency in experimental results compared to more complex, undefined media. This guide will delve into the practical applications of **M199**, offering detailed methodologies for key virological assays and presenting comparative data to highlight its utility.

Core Applications of M199 in Virology

The versatility of **M199** allows for its use in a wide array of virological applications:

- **Virus Propagation and Titration:** **M199** serves as a basal medium for the growth of various host cell lines, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus and Vero cells for poliovirus and rabies virus, enabling robust viral replication and subsequent quantification.
- **Vaccine Production:** A notable application of **M199** is in the manufacturing of viral vaccines. It is a key component in the production of the inactivated poliovirus vaccine (IPV), where it is used as the virus production medium.[\[2\]](#)[\[3\]](#)
- **Plaque Assays:** **M199** is a common choice for the overlay medium in plaque assays, a fundamental technique for quantifying infectious virus particles. Its formulation can be modified with agents like agarose or carboxymethylcellulose to create a semi-solid overlay that restricts viral spread to adjacent cells.
- **TCID50 Assays:** The 50% Tissue Culture Infectious Dose (TCID50) assay, another method for virus titration, often utilizes **M199** as the maintenance medium for observing virus-induced cytopathic effects (CPE).
- **Antiviral Drug Screening:** The consistent performance of **M199** in supporting viral replication makes it a suitable medium for high-throughput screening of antiviral compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Data Presentation

The following tables summarize quantitative data from studies utilizing **M199** for virus culture and titration, providing a comparative look at its performance.

Virus Strain(s)	Cell Line	Medium Comparison	Titer Measurement	Results	Reference
Influenza A (H1N1, H3N2), Influenza B (Victoria, Yamagata)	MDCK-2B6	M199 vs. DMEM	Hemagglutination Titer	H1N1, B/Victoria, and B/Yamagata showed higher titers in M199. No significant difference for H3N2.	[1]
Rabies Virus (LP 2061/Vero)	Vero	M199 + 0.2% BSA	Fluorescent Focus Units (FFU/ml)	Maximum virus titer of 2 x 10 ⁶ FFU/ml was achieved.	[7]
Yellow Fever Virus (17DD strain)	Chicken Embryo Fibroblast (CEF)	Not Applicable	Plaque-Forming Units (PFU/mL)	Viral titers ranged from 6.3 to 6.7 log ₁₀ PFU/mL.	[8]

Experimental Protocols

This section provides detailed methodologies for key virological experiments utilizing **M199** medium.

Influenza A Virus Propagation in MDCK Cells

This protocol describes the propagation of influenza A virus in Madin-Darby Canine Kidney (MDCK) cells using **M199** medium.

Materials:

- MDCK cells
- **M199** medium supplemented with 1% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
- **M199** maintenance medium (serum-free)
- TPCK-treated trypsin (1 µg/mL final concentration)
- Influenza A virus stock
- Phosphate Buffered Saline (PBS)

Procedure:

- Seed MDCK cells in T-75 flasks with **M199** supplemented with 1% FBS and grow to 90-95% confluency.
- Wash the confluent cell monolayer twice with sterile PBS.
- Dilute the influenza A virus stock in serum-free **M199** to the desired multiplicity of infection (MOI).
- Inoculate the MDCK cell monolayer with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.
- After the adsorption period, remove the inoculum and add **M199** maintenance medium containing TPCK-treated trypsin.
- Incubate the infected flasks at 37°C in a 5% CO₂ incubator.
- Monitor the cells daily for cytopathic effect (CPE).
- Harvest the virus-containing supernatant when 80-90% CPE is observed (typically 2-3 days post-infection).
- Clarify the supernatant by centrifugation at 1,500 rpm for 10 minutes to remove cell debris.
- Aliquot the virus stock and store at -80°C.

Plaque Assay for Arboviruses (e.g., Zika Virus) in Vero Cells

This protocol outlines a plaque assay for the quantification of arboviruses, such as Zika virus, using Vero cells and an **M199**-based overlay.

Materials:

- Vero cells
- **M199** medium supplemented with 10% FBS and Penicillin-Streptomycin
- **M199** medium (2X concentration)
- Carboxymethylcellulose (CMC) or Agarose
- Zika virus stock
- PBS
- Crystal Violet staining solution

Procedure:

- Seed Vero cells in 6-well plates with **M199** supplemented with 10% FBS and grow to a confluent monolayer.
- Prepare 10-fold serial dilutions of the Zika virus stock in serum-free **M199**.
- Wash the Vero cell monolayers twice with sterile PBS.
- Inoculate each well with 100 μ L of the respective virus dilution and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
- Prepare the overlay medium by mixing equal volumes of 2X **M199** and a 2% CMC or 1.2% agarose solution.

- After the adsorption period, aspirate the inoculum and gently add 2 mL of the overlay medium to each well.
- Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days, or until plaques are visible.
- Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubate for at least 4 hours.
- Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
- Gently wash the wells with water and allow them to dry.
- Count the number of plaques to determine the virus titer in Plaque-Forming Units per milliliter (PFU/mL).

TCID₅₀ Assay for Influenza Virus in MDCK Cells

This protocol details the determination of the 50% Tissue Culture Infectious Dose (TCID₅₀) of an influenza virus stock using MDCK cells in **M199** medium.

Materials:

- MDCK cells
- **M199** medium supplemented with 10% FBS and Penicillin-Streptomycin
- **M199** maintenance medium (serum-free)
- TPCK-treated trypsin (1 µg/mL final concentration)
- Influenza virus stock
- 96-well microtiter plates

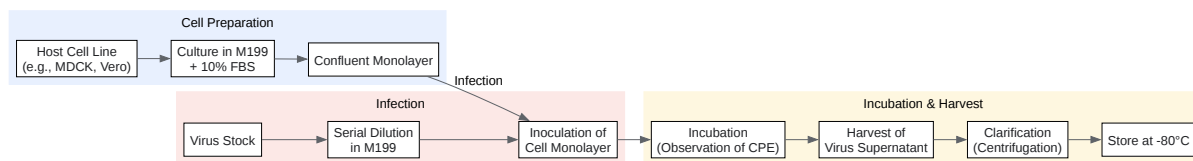
Procedure:

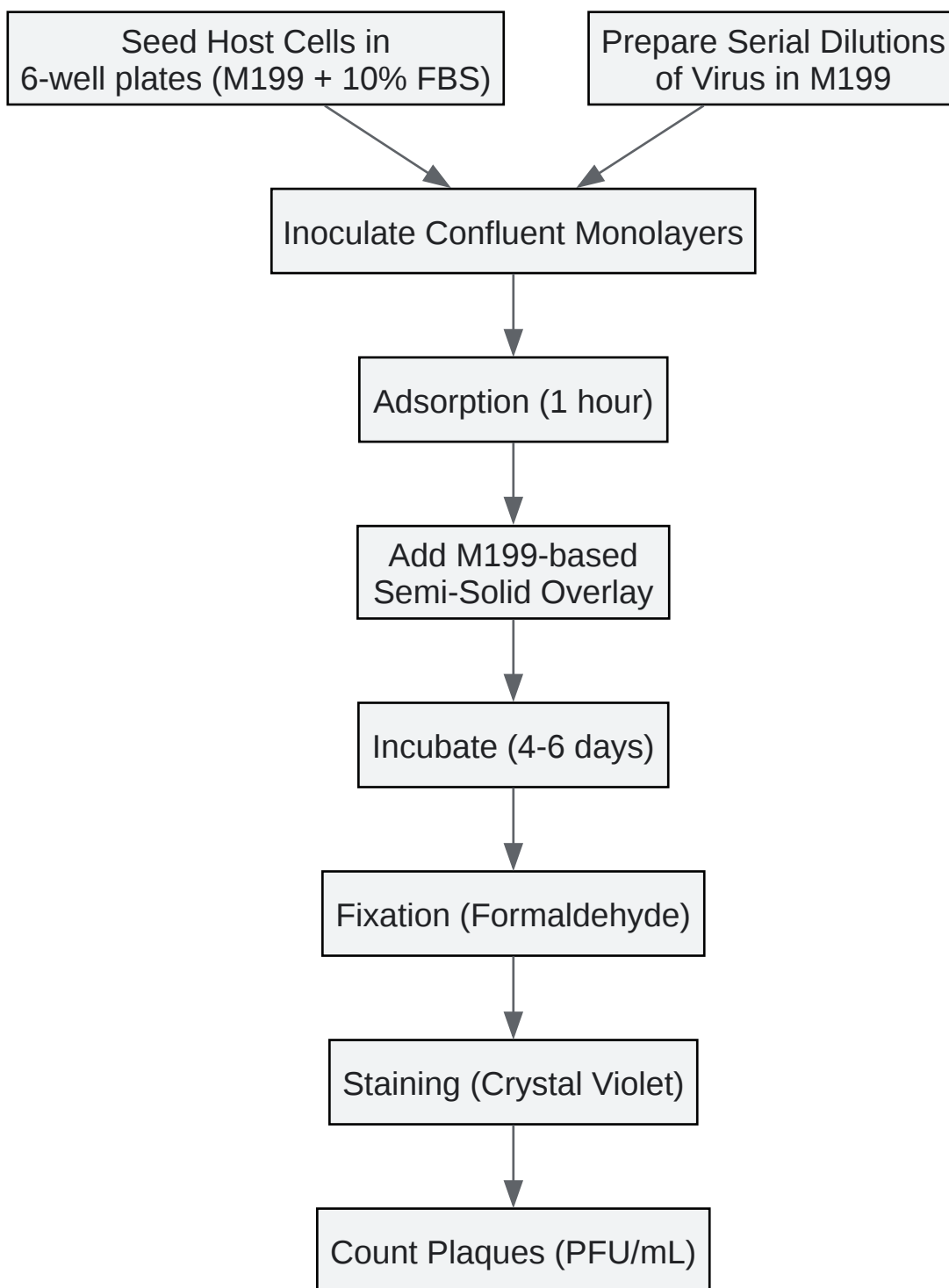
- Seed a 96-well plate with MDCK cells in **M199** with 10% FBS to achieve a confluent monolayer the next day.
- On the day of the assay, prepare 10-fold serial dilutions of the influenza virus stock in serum-free **M199**.
- Wash the MDCK cell monolayers in the 96-well plate twice with sterile PBS.
- Inoculate 8 replicate wells per virus dilution with 100 μ L of the corresponding dilution. Include a set of wells with medium only as a negative control.
- Incubate the plate for 1 hour at 37°C to allow for virus adsorption.
- After incubation, add 100 μ L of **M199** maintenance medium containing TPCK-treated trypsin to each well.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
- Observe the wells daily for the presence of CPE using an inverted microscope.
- Record the number of positive wells (showing CPE) for each dilution.
- Calculate the TCID₅₀/mL using the Reed-Muench or Spearman-Kärber method.

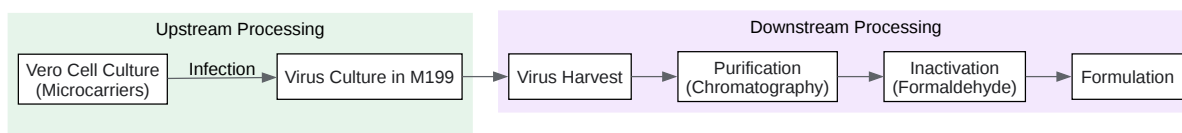
Mandatory Visualizations

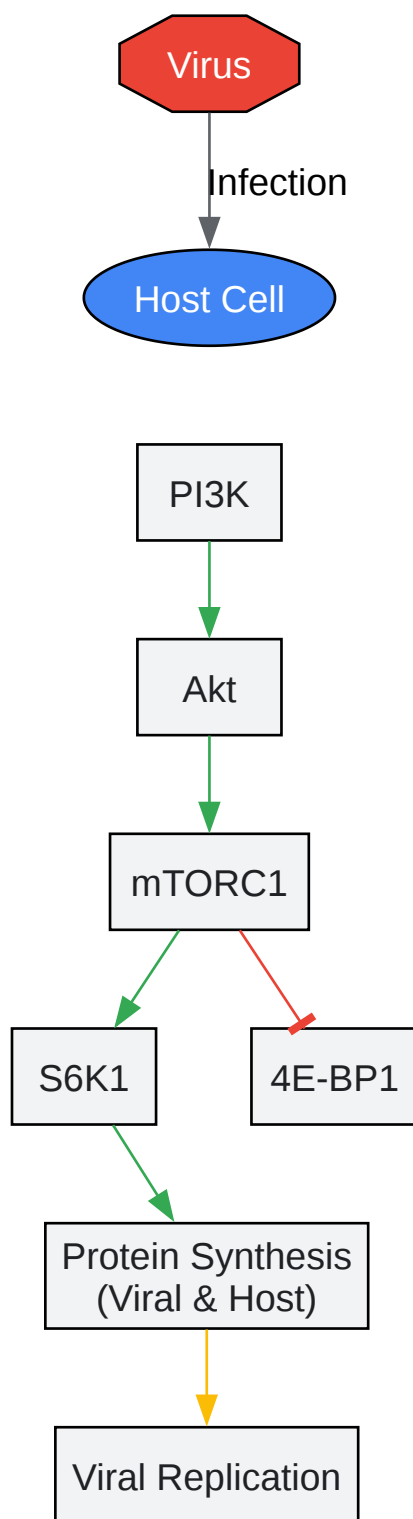
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway in virology research where **M199** can be utilized.









[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. protocols.io [protocols.io]
- 2. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza virus plaque assay [protocols.io]
- 4. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [M199 in Virology Research: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608789#applications-of-m199-in-virology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com